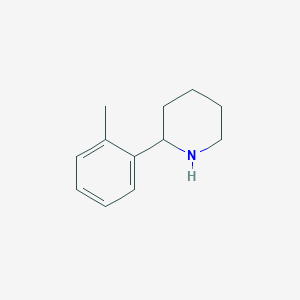

2-(2-Methylphenyl)piperidine

Description

Piperidine (B6355638) Scaffold in Organic Chemistry

Significance of the Piperidine Ring System

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental scaffold in organic chemistry. nih.gov This saturated heterocyclic compound, with the molecular formula C₅H₁₁N, consists of five methylene (B1212753) units and one nitrogen atom. atamanchemicals.com Its flexible ring structure allows for various conformational adaptations, making it a valuable building block in the synthesis of more complex molecules. atamanchemicals.com The piperidine moiety is considered one of the most important synthetic fragments for drug design and plays a significant role in the pharmaceutical industry. nih.gov

The chemical versatility of piperidine is evident in its role as a base catalyst in organic reactions like condensations and alkylations, and as an intermediate in the production of a wide array of chemical products. atamanchemicals.com Its ability to undergo N-substitution reactions further enhances its utility in creating diverse molecular architectures. atamanchemicals.com

Prevalence in Synthetic and Natural Products (General Chemical Context)

The piperidine scaffold is a ubiquitous structural feature in a vast number of natural and synthetic compounds. thieme-connect.comtandfonline.com It is the cornerstone of over 70 commercially available drugs, including several blockbuster pharmaceuticals. researchgate.netelsevier.com The prevalence of this motif is highlighted by the fact that in 2014, 59% of small-molecule drugs approved by the U.S. Food and Drug Administration contained a nitrogen heterocycle, with piperidine being a prominent example. researchgate.net

Beyond pharmaceuticals, piperidine derivatives are integral to the agrochemical industry as building blocks for pesticides and insecticides. scbt.comijnrd.org They also find applications in polymer chemistry, for instance, in the creation of hindered amine light stabilizers (HALS) that protect plastics from UV degradation. atamanchemicals.com The piperidine ring is a key component of numerous alkaloids, which are naturally occurring compounds with significant biological activities. nih.govresearchgate.net

Overview of Substituted Piperidine Derivatives

Structural Diversity within Piperidine Derivatives

The substitution of hydrogen atoms on the piperidine ring with various functional groups gives rise to a vast and structurally diverse class of molecules. nih.gov This diversity is a key reason for the widespread use of piperidines in drug discovery and materials science. enamine.net Synthetic strategies have been developed to create a wide range of piperidine analogues, including spirocyclic, fused, and bridged systems, to explore new chemical space. enamine.net The ability to introduce substituents at different positions on the ring with specific stereochemistry further expands the accessible structural variations. mdpi.com

Importance of Specific Substitution Patterns (e.g., Aryl-substituted Piperidines)

The specific placement of substituents on the piperidine ring is crucial in determining the molecule's properties and biological activity. Aryl-substituted piperidines, for example, are of particular interest due to their interactions with monoamine receptors in the central nervous system. acs.org The synthesis of these compounds has been a focus of research, with methods developed to introduce aryl groups at various positions on the piperidine ring. acs.orgnih.gov The stereocontrolled synthesis of vicinally functionalized piperidines, where substituents are on adjacent carbon atoms, allows for the creation of complex and medicinally important motifs. rsc.org The development of general strategies for synthesizing N-(hetero)aryl piperidines further underscores the importance of this substitution pattern in generating diverse molecular libraries for drug discovery. chemrxiv.org

Focus on 2-(2-Methylphenyl)piperidine

This article will now focus specifically on the chemical compound this compound. This particular derivative features a 2-methylphenyl group attached to the second position of the piperidine ring. Research has been conducted on various isomers and related structures of this compound, including (2R)-2-(2-methylphenyl)piperidine, 3-(2-methylphenyl)piperidine, and 4-(2-methylphenyl)piperidine, indicating a broader interest in the pharmacological potential of methylphenyl-substituted piperidines. nih.govlookchem.comontosight.ai The synthesis and properties of this compound, along with its derivatives, have been explored in various chemical and pharmacological studies. nih.govtjpr.org

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H17N | nih.gov |

| Molecular Weight | 175.27 g/mol | nih.gov |

| Monoisotopic Mass | 175.1361 Da | uni.lu |

| XLogP3 | 2.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Complexity | 155 | nih.gov |

| Topological Polar Surface Area | 12 Ų | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-3,6-7,12-13H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDMVIFAIGYZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118576-99-1 | |

| Record name | 2-(2-methylphenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Strategies for Piperidine (B6355638) Ring Construction

The formation of the six-membered piperidine ring is a fundamental challenge in the synthesis of compounds like 2-(2-Methylphenyl)piperidine. The choice of synthetic strategy depends on factors such as the availability of starting materials, desired substitution patterns, and stereochemical control. Key approaches to constructing the piperidine ring include the formation of carbon-nitrogen or carbon-carbon bonds to close the heterocyclic ring.

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct means to assemble the piperidine ring. These reactions can be designed to form one or two bonds in a single step, often with high efficiency and selectivity.

A notable and environmentally benign method for synthesizing piperidines is the N-heterocyclization of primary amines with diols. organic-chemistry.orgnih.gov This approach is catalyzed by transition metal complexes, such as those containing iridium. organic-chemistry.orgnih.govacs.org In this reaction, a primary amine reacts with a diol to form a cyclic amine, with water as the only byproduct. organic-chemistry.orgnih.gov The reaction typically proceeds under relatively mild conditions and has been shown to be effective for the synthesis of a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.orgnih.gov

A proposed mechanism for this transformation involves two interconnected catalytic cycles. acs.org Initially, the primary amine undergoes N-alkylation with one of the alcohol groups of the diol to form an amino alcohol intermediate. acs.org This intermediate then undergoes intramolecular cyclization to yield the final piperidine product. acs.org The use of a base, such as sodium bicarbonate, can facilitate the formation of the active iridium alkoxide species. acs.org This methodology has also been successfully applied to the asymmetric synthesis of substituted piperidines. For instance, the two-step asymmetric synthesis of (S)-2-phenylpiperidine has been achieved using (R)-1-phenylethylamine as the starting primary amine. nih.govacs.org

| Reactants | Catalyst | Product | Key Features |

| Primary Amine, Diol | Cp*Ir complex | Cyclic Amine | Environmentally benign, water is the only byproduct, good to excellent yields. organic-chemistry.orgnih.gov |

Cyclocondensation reactions provide a direct route to N-heterocycles, including piperidines, through the reaction of alkyl dihalides with primary amines or hydrazines. organic-chemistry.org This one-pot synthesis is often carried out in an alkaline aqueous medium and can be accelerated by microwave irradiation. organic-chemistry.org This method represents a simple and efficient way to form the piperidine ring by establishing two new carbon-nitrogen bonds. While effective, it is important to note that dihaloalkanes are potent alkylating agents and can be genotoxic. nih.gov

| Reactants | Conditions | Product | Advantages |

| Alkyl Dihalide, Primary Amine/Hydrazine | Microwave irradiation, Alkaline aqueous medium | N-heterocycle | Simple, efficient, one-pot synthesis. organic-chemistry.org |

Intramolecular radical cyclization has emerged as a powerful tool for the synthesis of heterocyclic compounds, including piperidines. nih.govnih.gov These reactions involve the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to form a cyclic product. This approach is particularly useful for constructing substituted piperidines with a high degree of stereocontrol. nih.govbirmingham.ac.uk

Cobalt complexes have proven to be effective catalysts for intramolecular radical cyclizations to form piperidines. nih.govnih.gov One such method involves the cyclization of linear amino-aldehydes catalyzed by a cobalt(II) complex, which proceeds in good yields. nih.govmdpi.com This reaction is believed to proceed through a cobalt(III)-carbene radical intermediate. nih.gov A mechanistic study using DFT calculations suggests a pathway involving the formation of a benzyl (B1604629) radical followed by radical-rebound ring closure to afford the piperidine. nih.gov A competitive 1,5-hydrogen-atom transfer can lead to the formation of linear alkene byproducts. nih.gov Another approach utilizes a photo- and cobalt-catalyzed cycloisomerization of unactivated olefins with pendant nucleophiles, which can produce a range of saturated heterocycles, including piperidines, under mild conditions. ethz.ch

| Catalyst System | Substrate Type | Key Mechanistic Feature | Outcome |

| Cobalt(II) porphyrin | Linear amino-aldehydes | Benzyl-radical formation and radical-rebound ring closure. nih.gov | High yields of piperidines with small amounts of linear alkene byproducts. nih.gov |

| Photocatalyst and Co-salen | Unactivated olefins with pendant nucleophiles | Cycloisomerization | Efficient synthesis of various heterocycles without stoichiometric oxidants or reductants. ethz.ch |

Copper-catalyzed intramolecular radical cyclizations offer another versatile route to piperidine derivatives. These reactions can proceed through various mechanisms, including the activation of N-F bonds to generate nitrogen-centered radicals. nih.govacs.org For example, the intramolecular C-H amination of N-fluoride amides using a copper catalyst can produce piperidines. acs.org Another strategy involves a photoinduced copper-catalyzed three- or four-component [3 + 2 + 1] radical cyclization using amines, alkynes, and aldehydes. acs.org This method is notable for its mild conditions and the formation of multiple C-C and C-N bonds in a single step. acs.org The mechanism is thought to involve an α-aminoalkyl radical intermediate that undergoes sequential radical addition, 1,5-hydrogen atom transfer, and 6-exo-trig radical cyclization. acs.org Copper(II) carboxylates have also been shown to promote the intramolecular carboamination of unactivated olefins to form N-functionalized piperidines. nih.gov

| Catalyst System | Reaction Type | Key Mechanistic Steps | Products |

| Copper(I) complex | Intramolecular C–H amination of N-fluoride amides | N-F bond activation | Piperidines. acs.org |

| Photoinduced Copper | Multicomponent [3 + 2 + 1] radical cyclization | α-aminoalkyl radical formation, radical addition, 1,5-HAT, 6-exo-trig cyclization. acs.org | Multisubstituted bicyclic or spirocyclic tetrahydropyridines. acs.org |

| Copper(II) carboxylate | Intramolecular carboamination of unactivated olefins | Oxidative cyclization | N-functionalized piperidines. nih.gov |

Electrophilic Cyclization

Electrophilic cyclization is a powerful strategy for the formation of heterocyclic rings, including the piperidine scaffold. This method generally involves an intramolecular reaction where a nucleophilic part of a molecule attacks an electrophilic site, often an activated double bond or a species generated in situ. For the synthesis of a 2-substituted piperidine like this compound, a suitable acyclic precursor containing a nitrogen atom and a properly positioned reactive site is required.

The general mechanism involves the activation of a double bond by an electrophile (E+), which creates a carbocationic intermediate. The tethered nitrogen nucleophile then attacks this intermediate in an intramolecular fashion to form the six-membered ring. The specific substitution pattern of the final product is determined by the structure of the linear precursor. While this method is versatile, controlling the regioselectivity of the cyclization is crucial to ensure the desired 2-substituted product over other potential isomers.

Aza-Michael Reactions

The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction that can be adapted for piperidine synthesis. rsc.orgntu.edu.sg In an intramolecular context, this reaction provides an efficient route to cyclic amines. ntu.edu.sg The synthesis of this compound via this pathway would typically involve a precursor containing both an amine and a Michael acceptor (an electron-deficient alkene). nih.govfrontiersin.org

A plausible synthetic route could begin with a δ,ε-unsaturated ketone or ester. The intramolecular addition of the amine to the activated double bond would lead to the formation of the piperidine ring. This cyclization can be catalyzed by either a base, which deprotonates the amine to increase its nucleophilicity, or an acid, which activates the Michael acceptor. georgiasouthern.edu A modern approach involves a tandem reductive amination/aza-Michael reaction sequence, allowing for the one-pot conversion of prochiral ketoenones into stereodefined, highly functionalized piperidines. acs.org

Cyclization via Carbonyl Chemistry (e.g., Knoevenagel-Intramolecular Aza-Diels-Alder)

Complex piperidine structures can be assembled through multi-reaction sequences involving carbonyl chemistry. One such sophisticated approach combines the Knoevenagel condensation with an intramolecular aza-Diels-Alder reaction. The aza-Diels-Alder reaction is a cycloaddition that forms a tetrahydropyridine (B1245486) ring, which can be subsequently reduced to a piperidine. rsc.org

The sequence would commence with a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound to generate a reactive diene. wikipedia.org If the dienophile is tethered to the nitrogen atom, a subsequent intramolecular [4+2] cycloaddition (aza-Diels-Alder) can occur, forming the heterocyclic ring. thieme-connect.de The stereochemical outcome of this reaction is often highly predictable due to the concerted nature of the Diels-Alder cycloaddition, making it a valuable tool in asymmetric synthesis. The resulting unsaturated ring can then be hydrogenated to yield the final piperidine product.

Photochemical Cyclization Methods

Photochemical reactions offer unique pathways for the construction of complex molecular architectures that are often inaccessible through thermal methods. For piperidine synthesis, an intramolecular [2+2] photocycloaddition is a key strategy. researchgate.net This approach typically involves irradiating a molecule containing two separate alkene functionalities, one of which is part of an enamide system. nih.gov

The reaction proceeds by the photochemical excitation of one of the double bonds, leading to a [2+2] cycloaddition that forms a bicyclic system containing a four-membered ring. researchgate.net This strained bicyclic intermediate, often a 2-azabicyclo[3.2.0]heptane derivative, is not the final piperidine but serves as a precursor. researchgate.net The piperidine ring is then formed by the reductive cleavage of one of the bonds in the cyclobutane (B1203170) ring, which can be accomplished through various reductive methods. This multi-step process allows for the construction of fused bicyclic piperidines and offers access to novel chemical space. researchgate.net

Hydrogenation and Reduction Strategies

The most direct and widely used method for synthesizing piperidines is the reduction of the corresponding pyridine (B92270) derivatives. This approach is highly efficient and benefits from the commercial availability of a vast array of substituted pyridines.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of 2-(2-methylphenyl)pyridine is the most straightforward route to this compound. This reaction involves the addition of hydrogen across the aromatic pyridine ring, typically requiring a metal catalyst and often elevated pressure and temperature. asianpubs.org The choice of catalyst and reaction conditions is critical to achieve high yield and selectivity, as incomplete reduction or side reactions can occur. asianpubs.org

The general procedure involves dissolving the substituted pyridine in a suitable solvent, adding a catalyst, and subjecting the mixture to hydrogen gas in a pressurized reactor. asianpubs.org Acetic acid is often used as a solvent, as it can protonate the pyridine nitrogen, rendering the ring more susceptible to reduction. asianpubs.org

Transition Metal Catalysis (e.g., Ru, Co, Ir, Pd, Ni, Rh)

A variety of transition metals are effective catalysts for pyridine hydrogenation, with noble metals being particularly efficient. The activity of these catalysts can vary significantly depending on the metal itself, the support material, and the specific pyridine substrate.

Ruthenium, often supported on carbon (Ru/C), is reported to be a highly active catalyst for pyridine hydrogenation, capable of achieving complete conversion to piperidine under optimized conditions. researchgate.net Palladium (Pd), Platinum (Pt), and Iridium (Ir) are also effective, though their relative activity can be lower than Ruthenium for this transformation. researchgate.net The general order of catalyst activity for pyridine hydrogenation has been reported as Ru/C > Pd/C > Pt/C > Ir/C. researchgate.net Nickel (Ni) catalysts, such as Raney Nickel, are also widely used, especially in industrial settings, due to their lower cost, although they may require more forcing reaction conditions. Rhodium (Rh) on carbon has been shown to be effective under lower atmospheric pressures. asianpubs.org The choice of catalyst can influence the reaction conditions required, as summarized in the table below.

| Catalyst | Typical Support | General Reaction Conditions | Reported Activity/Selectivity |

|---|---|---|---|

| Ruthenium (Ru) | Carbon (C) | 100 °C, 3.0 MPa H₂ | Very high activity and selectivity for piperidine. researchgate.net |

| Cobalt (Co) | - | Often used in bimetallic systems; may have lower activity than Ru alone. researchgate.net | Activity can be lower than noble metals. researchgate.net |

| Iridium (Ir) | Carbon (C) | Variable | Generally lower activity than Ru, Pd, or Pt for pyridine hydrogenation. researchgate.net |

| Palladium (Pd) | Carbon (C) | Variable, often mild conditions | High activity, commonly used. researchgate.net |

| Nickel (Ni) | Raney Ni | Higher temperatures and pressures may be required | Cost-effective, widely used in industry. |

| Rhodium (Rh) | Carbon (C) | Effective at lower H₂ pressures. asianpubs.org | Good for milder condition hydrogenations. asianpubs.org |

Formation of the Carbon-Carbon Bond at the 2-Position

Another major synthetic route involves forming the C-C bond between the piperidine (or pyridine precursor) and the 2-methylphenyl group. This is typically achieved through various cross-coupling reactions.

The Negishi cross-coupling reaction is a powerful tool for forming C-C bonds by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. researchgate.netorgsyn.org To synthesize this compound, this can be applied in two ways: coupling a 2-piperidylzinc reagent with a 2-methylphenyl halide or coupling a 2-(2-methylphenyl)zinc reagent with a 2-halopiperidine. The former is often more practical, starting from a pyridine derivative. thieme-connect.comresearchgate.net

The required 2-pyridylzinc reagent can be prepared in situ from 2-halopyridine. orgsyn.org Recently, stable, solid 2-pyridylzinc reagents have been developed that can be handled in the air, increasing the practicality of this method. organic-chemistry.org The Negishi coupling is known for its high functional group tolerance and allows for the efficient synthesis of the 2-arylpyridine precursor, which can then be reduced to the target piperidine. orgsyn.orgthieme-connect.com

Grignard reagents (RMgX) are highly reactive organometallic compounds widely used for C-C bond formation. chemguide.co.ukwikipedia.org The addition of a Grignard reagent, such as 2-methylphenylmagnesium bromide, to a pyridine derivative can be used to install the aryl group at the 2-position. The reaction often requires activation of the pyridine ring, for example, by forming an N-acylpyridinium salt, which makes the ring more electrophilic and susceptible to nucleophilic attack. nih.govacs.org

Alternatively, Grignard reagents can add to pyridine N-oxides, typically affording 2-substituted pyridines after a rearrangement step. organic-chemistry.org The regioselectivity of Grignard addition can sometimes be an issue, but various strategies exist to control it. lookchem.com This approach provides a direct route to the 2-arylpyridine skeleton, which is then subjected to reduction. nih.govnih.gov

| Method | Organometallic Reagent | Key Features |

|---|---|---|

| Negishi Coupling | Organozinc (e.g., 2-Pyridylzinc chloride) | High functional group tolerance; uses Pd or Ni catalyst. orgsyn.org |

| Grignard Reaction | Organomagnesium (e.g., o-Tolylmagnesium bromide) | Highly reactive; requires activation of pyridine ring (e.g., N-acyl salt). nih.govacs.org |

| Cross-Coupling (e.g., Sonogashira) | Terminal Alkyne/Aryl Halide | Forms C(sp²)-C(sp) bonds; requires Pd/Cu catalysis. wikipedia.org |

Beyond the Negishi reaction, other palladium-catalyzed cross-coupling reactions are instrumental in synthesizing the 2-(2-methylphenyl)pyridine precursor. The Sonogashira reaction, for example, couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org While not a direct arylation, it can be used to introduce an alkynyl group that can be further elaborated or reduced. scirp.orgresearchgate.net For the synthesis of 2-arylpyridines, a more direct method involves coupling a 2-halopyridine with an appropriate organometallic reagent derived from 2-methylbenzene. rsc.orgnews-medical.net

These cross-coupling reactions benefit from mild conditions and broad substrate scope. wikipedia.orgacs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in the synthesis of the 2-arylpyridine intermediate. scirp.org

Introduction of the 2-Methylphenyl Moiety

The introduction of the 2-methylphenyl (or o-tolyl) group onto the piperidine ring is a critical step in the synthesis of the target compound. This can be achieved through several carbon-carbon bond-forming reactions, targeting either a pre-existing piperidine scaffold or its precursors.

Cross-coupling reactions are a powerful tool for this transformation. The Negishi cross-coupling reaction, for instance, allows for the formation of C-C bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. In the context of this compound synthesis, this could involve the coupling of a 2-pyridylzinc reagent with 2-bromotoluene, followed by reduction of the resulting 2-(2-methylphenyl)pyridine. The Negishi coupling is known for its high yield, mild reaction conditions, and tolerance to a variety of functional groups. orgsyn.orgorganic-chemistry.org

Similarly, the Suzuki-Miyaura coupling offers another efficient method for aryl-aryl bond formation. This reaction pairs an organoboron compound (such as a boronic acid or ester) with an organic halide, catalyzed by a palladium complex. This could be employed to synthesize the 2-(2-methylphenyl)pyridine precursor by coupling a pyridine-2-boronic acid derivative with 2-bromotoluene. nih.govresearchgate.netmdpi.com

Grignard reactions also provide a classic and effective route. The addition of a 2-methylphenylmagnesium halide (a Grignard reagent) to a suitable piperidine precursor, such as a 2-piperidone (B129406) or an N-acylpyridinium salt, can introduce the desired aryl group. The high reactivity of Grignard reagents as strong nucleophiles and bases makes them suitable for attacking electrophilic carbonyl groups or activated pyridine rings. organic-chemistry.org

Specific Synthetic Approaches to this compound and Related Structures

Synthesis from Key Precursors and Building Blocks

A primary and widely utilized precursor for the synthesis of this compound is 2-(2-methylphenyl)pyridine . The subsequent saturation of the pyridine ring is typically achieved through catalytic hydrogenation. This reduction is a cornerstone of piperidine synthesis from pyridine feedstocks. dtic.mil Various catalysts, including platinum, palladium, rhodium, and nickel, can be employed for this transformation, often under elevated hydrogen pressure and temperature. asianpubs.orgliverpool.ac.uk For instance, the catalytic hydrogenation of substituted pyridines using platinum(IV) oxide (PtO₂) in glacial acetic acid under hydrogen pressure has been reported to yield the corresponding piperidine derivatives. asianpubs.org

The synthesis of the 2-(2-methylphenyl)pyridine precursor itself can be accomplished through the aforementioned cross-coupling reactions, such as the Negishi or Suzuki coupling, providing a versatile entry point to the target molecule.

One-Pot Synthesis and Cascade Reactions

One-pot syntheses and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without the isolation of intermediates. While specific one-pot syntheses for this compound are not extensively detailed in the reviewed literature, general methodologies for piperidine synthesis can be adapted. For instance, a one-pot route from halogenated amides to piperidines has been developed, involving amide activation, reduction of a nitrilium ion, and intramolecular nucleophilic substitution in a single sequence. mdpi.com

Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are also powerful tools. For example, Brønsted acid-catalyzed carbocyclization cascades have been utilized to synthesize fused heterocyclic systems, demonstrating the potential for complex piperidine-containing structures to be assembled in a single, orchestrated sequence. nih.gov Such strategies could potentially be designed to incorporate the 2-methylphenyl moiety and construct the piperidine ring in a concerted fashion.

Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering advantages in terms of safety, scalability, and reaction control. mdpi.com A highly diastereoselective continuous flow protocol for the rapid synthesis of α-chiral piperidines has been developed using readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. tulane.edu This method can produce a variety of functionalized piperidines in high yields and diastereoselectivities within minutes. tulane.edu The application of this technology to the synthesis of this compound would involve the reaction of the appropriate sulfinylimino-piperidine precursor with 2-methylphenylmagnesium bromide in a flow reactor. This approach is particularly attractive for its potential for high-throughput synthesis and process optimization. tulane.edu

Lithiation-Substitution Reactions

Directed ortho-metalation and subsequent electrophilic trapping is a potent strategy for the functionalization of aromatic and heterocyclic rings. In the context of piperidine synthesis, the lithiation of an N-protected piperidine, such as N-Boc-piperidine, at the C2 position, followed by quenching with an appropriate electrophile, provides a direct route to 2-substituted piperidines.

The diastereoselective lithiation of N-Boc-piperidine using a chiral base, followed by trapping with an electrophile like 2-bromotoluene, can be employed to synthesize enantiomerically enriched this compound. The choice of the chiral ligand and reaction conditions can influence the stereochemical outcome of the reaction. This methodology has been successfully used to access a variety of trans-piperidines. whiterose.ac.uk

Below is a table summarizing the results of diastereoselective lithiation/trapping for the synthesis of methyl-substituted pipecolinates, which demonstrates the feasibility of this approach for creating stereodefined piperidine derivatives.

| Entry | Substrate | Product | Yield (%) | diastereomeric ratio (d.r.) |

|---|---|---|---|---|

| 1 | N-Boc-piperidine | trans-5d | 82 | Not Specified |

Synthetic Strategies for Isomer Differentiation

The control of stereochemistry is a crucial aspect of modern organic synthesis, particularly for biologically active molecules. For this compound, which possesses a stereocenter at the C2 position, strategies for isomer differentiation are essential for accessing specific enantiomers or diastereomers.

Catalytic hydrogenation of a substituted pyridine precursor, such as 2-(2-methylphenyl)pyridine, can exhibit diastereoselectivity, often favoring the formation of the cis-isomer. The stereochemical outcome can be influenced by the catalyst, solvent, and other reaction conditions.

Diastereoselective lithiation/trapping methodologies, as discussed in the previous section, provide a powerful means of controlling the stereochemistry at the C2 position. By employing chiral ligands, it is possible to achieve high levels of diastereoselectivity in the synthesis of 2,6-trans-disubstituted piperidines. whiterose.ac.uk

Furthermore, post-synthetic modifications can be used to alter the stereochemistry. For example, cis-piperidines, which may be the major products of hydrogenation, can be converted to their trans-diastereoisomers through base-mediated epimerization. This process relies on the thermodynamic equilibration of the stereocenters to favor the more stable isomer. whiterose.ac.uk

Novel Synthetic Methodologies

Recent advancements in synthetic chemistry have prioritized the development of environmentally benign and highly selective methods for constructing piperidine rings. These novel methodologies often employ biocatalysis or principles of green chemistry to improve efficiency and reduce environmental impact compared to traditional synthetic routes.

Green chemistry principles, which focus on creating sustainable chemical processes, have been successfully applied to piperidine synthesis. unibo.itmdpi.com An exemplary approach involves the use of ascorbic acid as a green, biodegradable, and cost-effective catalyst. orgchemres.org This method allows for the one-pot, five-component synthesis of polyfunctionalized piperidines under ambient temperature in ethanol, an environmentally friendly solvent. orgchemres.orgorgchemres.org The reaction proceeds via a cascade involving a Knoevenagel condensation and an intramolecular [4+2] aza-Diels-Alder reaction, showcasing high atom economy and avoiding the need for toxic solvents or extensive chromatographic purification. orgchemres.orgorgchemres.org

This strategy represents a significant improvement over classical methods like the Dieckmann condensation for preparing related piperidone structures, offering a more direct and environmentally conscious route to highly substituted piperidines. figshare.comnih.gov

Table 1: Comparison of Catalysts in Green Synthesis of Substituted Piperidines

| Catalyst | Key Features | Reaction Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Ascorbic Acid | Green, biodegradable, readily available, cost-effective. | Five-component cascade (Knoevenagel/[4+2] aza-Diels-Alder). | Ethanol, Room Temperature. | orgchemres.orgorgchemres.org |

| TiCl₂·2H₂O | Lewis acid catalyst. | One-pot multi-component reaction. | Varies, often requires specific solvents. | ajchem-a.com |

| ZrOCl₂·8H₂O | Lewis acid catalyst. | Multi-component synthesis. | Solvent-free or specific solvents. | ajchem-a.com |

| Tartaric Acid | Organocatalyst. | Multi-component synthesis. | Varies. | ajchem-a.com |

Biocatalysis offers an exceptionally powerful strategy for the synthesis of chiral piperidines with high stereoselectivity under mild, aqueous conditions. bme.hu Chemo-enzymatic cascades, which combine traditional chemical reactions with enzymatic transformations, have emerged as a versatile tool for accessing these valuable molecules. acs.orgnih.gov

A common biocatalytic approach involves a multi-enzyme, one-pot cascade. researchgate.net For instance, a keto acid can be converted to a keto aldehyde by a carboxylic acid reductase (CAR) . Subsequently, an ω-transaminase (ω-TA) stereoselectively installs an amine group to form an amino aldehyde, which undergoes spontaneous intramolecular cyclization to a cyclic imine. researchgate.netmdpi.com The final step involves the stereoselective reduction of the imine by an imine reductase (IRED) , often using NADPH as a cofactor, to yield the enantiomerically pure piperidine. researchgate.netacs.org

Engineered enzymes play a crucial role in expanding the substrate scope and controlling the stereochemical outcome of these reactions. nih.govuni-greifswald.de By modifying the active site of enzymes like IREDs, researchers can reverse or enhance stereoselectivity to produce either enantiomer of a desired product. nih.gov Another advanced chemo-enzymatic strategy involves the dearomatization of activated pyridines. This can be achieved through a one-pot cascade that uses an amine oxidase followed by an ene-imine reductase to convert N-substituted tetrahydropyridines into precisely functionalized chiral piperidines. acs.orgnih.gov

Table 2: Key Enzymes in Biocatalytic Cascades for Piperidine Synthesis

| Enzyme Class | Abbreviation | Function in Cascade | Reference |

|---|---|---|---|

| Carboxylic Acid Reductase | CAR | Reduces carboxylic acids to aldehydes. | researchgate.net |

| ω-Transaminase | ω-TA / ATA | Stereoselectively transfers an amine group from a donor to a ketone/aldehyde. | researchgate.netmdpi.com |

| Imine Reductase | IRED | Stereoselectively reduces C=N bonds of cyclic imines to form chiral amines. | nih.govacs.org |

| Amine Oxidase | AmOx | Oxidizes tetrahydropyridines to generate dihydropyridiniums for further reduction. | acs.orgnih.gov |

Mechanistic Aspects of Synthesis

Understanding the reaction mechanisms underlying piperidine formation is critical for optimizing reaction conditions, controlling selectivity, and designing new synthetic routes. The formation of the six-membered ring can proceed through various pathways, heavily influenced by the choice of substrates, catalysts, and reagents.

Several fundamental reaction mechanisms are employed to construct the piperidine core.

Reductive Amination and Cyclization: This is a cornerstone of piperidine synthesis, often involving the condensation between an amine and a 1,5-dicarbonyl compound or a suitable precursor. nih.gov The initial reaction forms an imine or enamine, which then undergoes an intramolecular cyclization, followed by reduction of the resulting intermediate to yield the saturated piperidine ring. nih.gov

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (iminium ion) intermediate. jk-sci.com An acid catalyst then promotes an intramolecular electrophilic substitution, where the electron-rich aryl ring attacks the iminium carbon to form a new carbon-carbon bond, leading to a tetrahydro-β-carboline or related structure. nih.govacs.orgmdpi.com While classic for indole-containing structures, the principles apply to other activated aromatic systems. Mechanistic studies suggest that rearomatization of the cyclized intermediate is often the rate-controlling step. nih.gov

Intramolecular Hydroamination: This atom-economical process involves the direct addition of an N-H bond across a carbon-carbon double or triple bond within the same molecule. organic-chemistry.org The reaction can be catalyzed by Brønsted acids or various transition metals, such as rhodium, palladium, or gold. acs.orgresearchgate.net The mechanism with acid catalysis is proposed to involve protonation of the olefin, followed by intramolecular trapping of the resulting carbocation by the pendant amine. acs.org

Aza-Diels-Alder Reaction: This powerful cycloaddition involves the [4+2] reaction between a diene and an imine (the dienophile) to form a tetrahydropyridine ring, which can be subsequently reduced. The ascorbic acid-catalyzed synthesis of piperidines utilizes this pathway, where an enamine acts as the diene and reacts with an imine in an intramolecular fashion. orgchemres.org

Radical Cyclization: Nitrogen-centered radicals can be generated and cyclize onto unactivated olefins to form pyrrolidine (B122466) and piperidine rings. nih.gov These reactions are often promoted by radical initiators or transition metal catalysts and can proceed via an intramolecular carboamination pathway. nih.govnih.gov

Catalysts and reagents are pivotal in directing the course of piperidine synthesis, controlling reaction rates, and determining the stereochemical outcome.

Acid/Base Catalysts: Brønsted acids (e.g., triflic acid, sulfuric acid, ascorbic acid) are crucial for activating carbonyl groups, promoting the formation of iminium ion intermediates for cyclization (as in the Pictet-Spengler reaction), and catalyzing hydroamination. orgchemres.orgjk-sci.comacs.org Bases are used to generate nucleophilic species or neutralize acidic byproducts. nih.gov

Transition Metal Catalysts:

Palladium (Pd): Widely used for hydrogenation of pyridine derivatives, C-N and C-C bond-forming cross-coupling reactions to introduce aryl groups (e.g., Negishi coupling), and Wacker-type oxidative cyclizations. organic-chemistry.orgresearchgate.netnih.gov

Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir): These metals are effective for the asymmetric hydrogenation of pyridinium (B92312) salts and enamines, providing access to chiral piperidines. nih.gov They are also used in hydroamination and "hydrogen borrowing" cascades. nih.govorganic-chemistry.org

Gold (Au): Gold(I) complexes are particularly effective in catalyzing the intramolecular hydroamination of allenes and alkenes. nih.gov

Copper (Cu): Copper catalysts are employed in C-H amination reactions and can promote radical-mediated cyclizations. nih.govacs.org

Biocatalysts (Enzymes): As detailed in section 2.3.2, enzymes offer unparalleled selectivity. Transaminases create chiral centers by stereoselectively forming amines, while imine reductases reduce prochiral imines with high enantiomeric excess. nih.govmdpi.com Their role is to orchestrate complex transformations under mild conditions, often in tandem, to build stereochemically rich molecules. researchgate.net

Reagents: Reagents like sodium borohydride (B1222165) or phenylsilane (B129415) are common reducing agents used to convert imine or enamine intermediates into the final piperidine product. nih.govnih.gov In organometallic approaches, organozinc or organolithium reagents are used to create nucleophilic species for subsequent coupling reactions. nih.govacs.org

The final structure and stereochemistry of the piperidine product are often governed by the interplay between kinetic and thermodynamic control during the ring-forming cyclization step.

Kinetic vs. Thermodynamic Control: In many cyclization reactions, multiple diastereomeric products can be formed. The product that forms fastest is the kinetic product, while the most stable product is the thermodynamic product. Reaction conditions such as temperature, solvent, and catalyst can influence which pathway is favored. For instance, intramolecular aza-Michael reactions can be subject to kinetic or thermodynamic control depending on the base and reaction conditions used. nih.gov

Kinetic Resolution: This technique separates enantiomers of a racemic mixture by taking advantage of the different reaction rates of each enantiomer with a chiral catalyst or reagent. Kinetic resolution has been applied to the synthesis of enantioenriched 2-arylpiperidines, where one enantiomer reacts faster to form a new product, leaving the unreacted starting material enriched in the other enantiomer. acs.org

Rate-Determining Step: Identifying the rate-determining step is crucial for optimizing a reaction. In mechanistic studies of copper-catalyzed C-H amination to form piperidines, a significant kinetic isotope effect (KIE) was observed, suggesting that the C-H bond cleavage is part of the rate-determining step. acs.org Similarly, in the Pictet-Spengler reaction, proton abstraction during the rearomatization of the cyclic intermediate has been identified as the rate-controlling step in both enzymatic and non-enzymatic pathways. nih.gov The relative rates of cyclization for forming five-membered (pyrrolidine) versus six-membered (piperidine) rings also highlight kinetic factors; reactions forming five-membered rings are often kinetically favored over their six-membered counterparts. acs.org

Stereochemistry and Conformational Analysis

Stereoisomerism of 2-(2-Methylphenyl)piperidine

Stereoisomerism in this compound arises from the three-dimensional arrangement of its atoms, leading to different spatial isomers.

The molecule this compound possesses a single stereocenter at the C2 position of the piperidine (B6355638) ring. This carbon atom is bonded to four different groups: the nitrogen atom (N1), the C3 carbon of the ring, a hydrogen atom, and the 2-methylphenyl group. This configuration makes the molecule chiral, meaning it is non-superimposable on its mirror image. The introduction of a methyl group onto the piperazine (B1678402) ring of related pharmacologically active compounds has been shown to create a chiral center, enabling the generation and separation of stereoisomers nih.gov. The chirality of such molecules is crucial as it dictates how they interact with other chiral entities, such as biological receptors nih.gov.

Due to the single chiral center, this compound exists as a pair of enantiomers: (R)-2-(2-Methylphenyl)piperidine and (S)-2-(2-Methylphenyl)piperidine. These two molecules are mirror images of each other and are not superimposable.

Diastereomers are stereoisomers that are not mirror images of each other. For the parent compound this compound, diastereomers are not possible as it only has one stereocenter. However, in the synthesis of more complex piperidine derivatives with multiple stereocenters, controlling both diastereoselectivity and enantioselectivity is a significant challenge. For instance, the synthesis of 2,3-cis-disubstituted piperidines requires precise control to form two adjacent chiral centers with a specific relative and absolute configuration nih.gov. Similarly, intramolecular cyclization reactions can be employed to create piperidine derivatives with vicinal quaternary-tertiary stereocenters, yielding products with high diastereo- and enantioselectivity nih.govresearchgate.net.

Asymmetric Synthesis and Stereocontrol

The synthesis of single enantiomers of this compound and related compounds is a key area of research, employing various stereocontrolled strategies.

Enantioselective catalysis is a powerful method for synthesizing enantioenriched piperidines. A prominent approach is the asymmetric hydrogenation of substituted pyridines or their activated forms, such as pyridinium (B92312) salts. This method directly installs the chiral center during the reduction of the aromatic ring.

For example, iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been successfully developed using chiral ligands like MeO-BoQPhos. This system has demonstrated high levels of enantioselectivity for a variety of substrates. While direct data for the 2-(2-methylphenyl) substrate is not specified, related 2-alkyl and 2-aryl pyridinium salts have been hydrogenated with high efficiency and enantiomeric ratios (er).

Table 1: Examples of Ir-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts

| Substrate (N-substituent) | Product | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|

| 2-Diphenylmethylpyridinium salt | 2-Diphenylmethylpiperidine | 84:16 | nih.gov |

| 2-Methylpyridinium salt | 2-Methylpiperidine (B94953) | 82:18 | nih.gov |

| 2-Isopropylpyridinium salt | 2-Isopropylpiperidine | 91:9 | nih.gov |

Another approach involves the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to N-protected 2,3-dihydro-4-pyridones, which produces chiral 2-aryl-4-piperidones with excellent enantioselectivities (up to 99.8:0.2 er) researchgate.net. These intermediates can then be further transformed into the desired 2-arylpiperidines.

Dynamic kinetic resolution (DKR) is a potent technique for separating enantiomers from a racemic mixture, theoretically allowing for a 100% yield of a single enantiomer. This process involves the rapid racemization of the starting material while one enantiomer is selectively reacted.

A relevant example is the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. In this process, a chiral base, such as a complex of n-BuLi and the chiral ligand (-)-sparteine (B7772259), preferentially deprotonates one enantiomer of the piperidine substrate. The resulting lithiated intermediate can then be trapped with an electrophile. This method has been shown to provide both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios whiterose.ac.uk. The effectiveness of this resolution allows for the asymmetric synthesis of various 2,4-disubstituted piperidines whiterose.ac.uk. While most methods for preparing multisubstituted N-heterocycles yield racemic products, kinetic resolution offers an efficient alternative for obtaining enantiopure compounds nih.gov.

Table 2: Kinetic Resolution of N-Boc-2-aryl-4-methylenepiperidines

| Aryl Group | Recovered Starting Material (er) | 2,2-Disubstituted Product (er) | Selectivity Factor (s) | Reference |

|---|---|---|---|---|

| Phenyl | 98:2 | 96:4 | ~40 | whiterose.ac.uk |

| 4-Fluorophenyl | 97:3 | 96:4 | ~30 | whiterose.ac.uk |

Dynamic thermodynamic resolution (DTR) is another type of asymmetric transformation where a racemic mixture is converted into an enantioenriched product. In DTR, a racemic starting material is allowed to equilibrate with a chiral resolving agent, forming two diastereomeric complexes. If one diastereomer is thermodynamically more stable than the other, the equilibrium will shift, favoring the formation of the more stable complex.

This strategy has been applied to chiral organolithium compounds, including 2-lithio-N-Boc-piperidine. In a DTR process, a racemic organolithium is generated, and the addition of a stoichiometric amount of a chiral ligand resolves the organolithium dynamically by forming a more stable diastereomeric complex nih.gov. This obviates the need for an initial enantioselective deprotonation step. The success of a DTR depends on the rate of resolution being faster than the rate of enantiomerization of the organolithium species itself nih.gov.

Control of Quaternary Stereocenters

The creation of quaternary stereocenters—carbon atoms bonded to four distinct non-hydrogen substituents—is a significant challenge in organic synthesis. For piperidine derivatives, methods have been developed to introduce such centers at the C2 position with high levels of control. One effective strategy involves the C2 alkylation of 1,2-dihydropyridine precursors. This method allows for the introduction of a fourth substituent at the C2 position, establishing a quaternary center with high regio- and diastereoselectivity escholarship.org.

Another key approach is the diastereoselective lithiation and subsequent trapping of N-protected 2-arylpiperidines, such as N-Boc-2-phenylpiperidine. This process controls the formation of quaternary stereocenters by directing the electrophilic attack to a specific face of the molecule whiterose.ac.uk.

Table 1: Methods for Controlling Quaternary Stereocenters in Piperidine Synthesis

| Method | Description | Key Features |

|---|---|---|

| C2 Alkylation of 1,2-Dihydropyridines | Alkylation of the enamine-like double bond of a 1,2-dihydropyridine with alkyl triflates or Michael acceptors. | High regio- and diastereoselectivity for introducing the quaternary center escholarship.org. |

Diastereoselective Synthetic Routes

Synthesizing specific diastereomers of polysubstituted piperidines is crucial for investigating their unique properties. Several routes provide precise control over the relative stereochemistry of substituents.

The hydrogenation of substituted pyridine (B92270) precursors is a common method. For instance, the reduction of methyl-substituted pyridines often yields cis-piperidines with high diastereoselectivity whiterose.ac.uk. These cis-isomers can then be converted to their trans-counterparts through epimerization, which involves the inversion of a stereocenter, often under basic conditions whiterose.ac.uk.

More advanced methods, such as boronyl radical-catalyzed (4+2) cycloaddition, have emerged for the synthesis of densely substituted piperidines. This approach allows for the reaction between 3-aroyl azetidines and various alkenes, delivering polysubstituted piperidines with high yield and diastereoselectivity under metal-free conditions nih.gov.

Table 2: Comparison of Diastereoselective Synthetic Routes to Substituted Piperidines

| Synthetic Route | Typical Outcome | Advantages | Reference |

|---|---|---|---|

| Pyridine Hydrogenation | Predominantly cis-isomers | Simple, practical conditions | whiterose.ac.uk |

| Epimerization of cis-isomers | Access to trans-isomers | Utilizes readily available cis-precursors | whiterose.ac.uk |

| Boronyl Radical-Catalyzed (4+2) Cycloaddition | Polysubstituted piperidines | High modularity, atom economy, broad scope | nih.gov |

Conformational Analysis of Piperidine Rings

The piperidine ring is not static; it exists in a dynamic equilibrium of different conformations. The presence of substituents, such as the 2-(2-methylphenyl) group, significantly influences this equilibrium.

Chair and Other Conformations

The most stable and prevalent conformation for the piperidine ring is the chair form rsc.org. The chair conformation minimizes both angle strain and torsional strain, with hydrogen atoms on adjacent carbons staggered. Piperidine itself exists as an equilibrium between two interconverting chair conformers, distinguished by the axial or equatorial orientation of the N-H bond rsc.org.

While the chair conformation dominates, other higher-energy conformations, such as the boat and twist-boat, can be populated, particularly in sterically hindered or structurally constrained systems ias.ac.in. For instance, the introduction of an N-nitroso group can lead to a significant population of boat forms to alleviate steric strain ias.ac.in. Similarly, incorporating the piperidine into a bridged ring system, such as a quinuclidine, physically locks the ring into a boat-like conformation nih.gov. Computational studies on N-methyl piperidine have identified distinct minima for both chair and twist structures, with a calculated energy difference between them rsc.org.

Substituent Effects on Conformation

Substituents on the piperidine ring have a profound effect on the conformational equilibrium. For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. In many simple cases, the equatorial position is favored to minimize steric clashes with the rest of the ring.

However, in N-aryl or N-acyl piperidines, a phenomenon known as pseudoallylic strain can reverse this preference. When the nitrogen lone pair participates in conjugation with an adjacent π-system (like the phenyl ring in an N-phenylpiperidine), the C-N bond gains partial double-bond character, increasing planarity around the nitrogen nih.gov. This creates steric repulsion between the N-substituent and an equatorial C2-substituent. To alleviate this strain, the C2-substituent is forced into the axial position nih.govnih.gov. For 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored over the equatorial one nih.gov. This effect becomes even more pronounced in N-acylpiperidines, where the axial orientation can be favored by up to -3.2 kcal/mol nih.gov.

Table 3: Calculated Free Energy Difference (ΔG) for 2-Methyl Conformer Interconversion

| Compound | Conformation Change | ΔG (kcal/mol) |

|---|---|---|

| 1,2-Dimethylpiperidine | Equatorial to Axial | +1.8 |

Data calculated at the M06-2X/6-311G(d,p) level of theory. A negative value indicates the axial conformer is favored. Source: nih.gov

Computational Approaches to Conformational Analysis

Computational chemistry is an indispensable tool for studying the conformational landscape of piperidine derivatives. Quantum mechanics (QM) and molecular mechanics (MM) methods are widely used to predict the structures and relative energies of different conformers.

Density Functional Theory (DFT) is a powerful QM method used for accurate energy calculations. Functionals such as B3LYP and M06-2X are commonly employed to optimize geometries and determine the free energy differences between conformers, with results that often show good agreement with experimental data nih.gov. For example, DFT calculations correctly predicted the preference for the axial orientation of a 2-substituent in N-acylpiperidines due to pseudoallylic strain nih.gov.

Computational workflows often begin with generating 3D structures, which are then prepared for calculation using tools like LigPrep at a specific pH nih.gov. For more complex systems, molecular dynamics (MD) simulations can be performed to explore conformational changes over time and identify crucial intermolecular interactions, such as those between a ligand and a receptor nih.govrsc.org.

Table 4: Summary of Computational Methods in Piperidine Conformational Analysis

| Method | Application | Example |

|---|---|---|

| Density Functional Theory (DFT) | Calculating relative energies of conformers; geometry optimization. | M06-2X functional used to study pseudoallylic strain in 2-substituted piperidines nih.gov. |

| Molecular Mechanics (MM) | Determining steric energies for different conformers. | Used to show the dominance of the chair conformation in polymethylated piperidines . |

Influence of Stereochemistry on Chemical Reactivity

The specific three-dimensional arrangement of a molecule—its stereochemistry—directly influences its chemical and biological reactivity. Different stereoisomers of a compound can exhibit vastly different activities because molecular recognition, particularly in biological systems, is highly sensitive to shape.

For example, a study of four diastereomeric isomers of a 2-methylpiperidine derivative found that the stereochemistry significantly influenced the binding affinity for the 5-HT1A receptor and the serotonin (B10506) transporter researchgate.net. The precise orientation of the 2-methyl group and other substituents determined how well the molecule could fit into the receptor's binding pocket, leading to variations in biological function researchgate.net.

The conformational preference of a molecule also dictates its reactivity. The axial or equatorial orientation of the 2-(2-methylphenyl) group determines the "exit vector" of the substituent, influencing how it can interact with its environment nih.gov. By synthesizing conformationally rigid analogues, such as bridged piperidines that are locked in a specific conformation, researchers can probe the optimal geometry required for binding to a biological target nih.gov. Analysis of cis- and trans-diastereomers of other substituted piperidines via NMR has shown that each isomer favors a distinct conformation, which in turn governs its interactions and potential reactivity researchgate.net.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 2-(2-Methylphenyl)piperidine, offering precise information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

The ¹H NMR spectrum of this compound presents a series of signals corresponding to the distinct protons of the piperidine (B6355638) ring and the 2-methylphenyl (o-tolyl) substituent. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen atom and the anisotropic effects of the aromatic ring.

The aromatic region typically displays complex multiplets between δ 7.0 and 7.4 ppm, corresponding to the four protons of the ortho-substituted benzene (B151609) ring. The methyl group on the phenyl ring gives rise to a characteristic singlet at approximately δ 2.3 ppm.

The protons on the piperidine ring are observed in the aliphatic region. The proton at the C2 position (H-2), being adjacent to both the nitrogen and the phenyl group, is expected to appear as a multiplet at a downfield position compared to other ring protons, typically in the range of δ 3.5-3.8 ppm. The protons on C6 (H-6), adjacent to the nitrogen, usually resonate between δ 2.8 and 3.2 ppm. The remaining methylene (B1212753) protons on C3, C4, and C5 produce overlapping multiplets in the upfield region, generally between δ 1.4 and 2.0 ppm. The N-H proton signal is often a broad singlet, the position of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-3', H-4', H-5', H-6') | 7.0 - 7.4 | Multiplet (m) |

| Piperidine H-2 | 3.5 - 3.8 | Multiplet (m) |

| Piperidine H-6 | 2.8 - 3.2 | Multiplet (m) |

| Aryl-CH₃ | ~2.3 | Singlet (s) |

| Piperidine H-3, H-4, H-5 | 1.4 - 2.0 | Multiplet (m) |

Note: Data is predicted based on analogous structures. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons appear in the downfield region (δ 120-150 ppm). The quaternary carbon (C-1') attached to the piperidine ring and the carbon bearing the methyl group (C-2') are identifiable within this range.

The piperidine ring carbons resonate at higher field strengths. The C2 carbon, being bonded to the phenyl group, is the most downfield of the piperidine carbons, typically appearing around δ 60-65 ppm. The C6 carbon, adjacent to the nitrogen, is found near δ 45-50 ppm. The remaining piperidine carbons (C3, C4, C5) are observed in the δ 20-35 ppm range. The methyl carbon of the tolyl group gives a signal in the upfield region, around δ 18-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-1' | ~145 |

| Aromatic C-2' | ~135 |

| Aromatic C-3', C-4', C-5', C-6' | 125 - 130 |

| Piperidine C-2 | 60 - 65 |

| Piperidine C-6 | 45 - 50 |

| Piperidine C-3, C-4, C-5 | 20 - 35 |

Note: Data is predicted based on analogous structures and substituent effects. Actual values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons within the piperidine ring, for instance, showing correlations between H-2 and the H-3 protons, and sequentially around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It is essential for definitively assigning the ¹³C signals based on the already established ¹H assignments. For example, the proton signal at δ 3.5-3.8 ppm would show a cross-peak with the carbon signal at δ 60-65 ppm, confirming their identities as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for establishing the connection between the piperidine ring and the phenyl substituent. A key correlation would be observed between the H-2 proton of the piperidine ring and the C-1' and C-2' carbons of the phenyl ring, providing definitive proof of the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing valuable information about the functional groups present.

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A notable feature is the N-H stretching vibration, which typically appears as a moderate band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the piperidine and methyl groups is observed as strong bands between 2850 and 3000 cm⁻¹. Aromatic C-H stretching from the phenyl ring gives rise to weaker bands just above 3000 cm⁻¹.

The presence of the aromatic ring is further confirmed by C=C stretching vibrations, which appear as a series of bands in the 1450-1600 cm⁻¹ region. C-H bending vibrations for the ortho-substituted ring are also expected in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show a strong, sharp band for the aromatic ring breathing mode, which is characteristic of the substituted benzene ring, typically around 1000 cm⁻¹. The symmetric aliphatic C-H stretching vibrations in the 2850-3000 cm⁻¹ range are also prominent. The spectrum would also feature signals corresponding to the piperidine ring deformations and C-C stretching vibrations, providing a complete vibrational profile of the molecule.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Toluene |

In Situ IR Spectroscopic Monitoring in Reactions

In situ Infrared (IR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions, providing valuable insights into reaction mechanisms, kinetics, and the identification of transient intermediates. For derivatives of 2-arylpiperidines, such as N-Boc-2-phenylpiperidine, in situ IR has been instrumental in optimizing reaction conditions, particularly for lithiation-substitution reactions. acs.orgnih.gov This method allows for the continuous tracking of reactant consumption and product formation by monitoring characteristic IR absorption bands.

Interactive Table 1: Optimized Lithiation Conditions for N-Boc-2-phenylpiperidine Determined by In Situ IR Spectroscopy

| Parameter | Optimal Condition | Observation from In Situ IR | Reference |

|---|---|---|---|

| Reagent | n-BuLi in THF | Monitoring of reactant and intermediate peaks | acs.orgnih.gov |

| Temperature | -50 °C | Faster rotation of Boc group compared to -78 °C | acs.orgnih.gov |

| Duration | 5–30 min | Completion of lithiation observed in real-time | acs.orgnih.gov |

This demonstrates the utility of in situ IR spectroscopy for understanding and controlling complex organic transformations involving the piperidine scaffold.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds, including piperidine derivatives.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile compounds like piperidine alkaloids and their derivatives. nih.govscispace.com In positive ion mode, ESI typically generates protonated molecules, [M+H]⁺, which allows for the unambiguous determination of the molecular weight. nih.gov For this compound (C₁₂H₁₇N, M.W. = 175.27 g/mol ), the expected protonated molecule would appear at an m/z (mass-to-charge ratio) of 176.28.

Studies on similar compounds, like piperine, have shown that at higher concentrations (e.g., 5 ng/μL or above), ESI-MS can also produce dimeric ionic species, such as sodium-adducted dimers [2M+Na]⁺. nih.gov This phenomenon of ion clustering is concentration-dependent and is not typically observed at lower concentrations or with other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI). nih.gov Tandem mass spectrometry (MS/MS) experiments can confirm the formation of these clusters, as the fragmentation of the [2M+Na]⁺ ion leads to the formation of the monomeric [M+Na]⁺ species. nih.gov

Collision-Induced Dissociation (CID) for Structural Elucidation and Isomer Differentiation

Collision-Induced Dissociation (CID), a tandem mass spectrometry (MS/MS) technique, is vital for structural elucidation by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion) to produce a characteristic spectrum of product ions. nih.gov The fragmentation patterns provide a fingerprint of the molecule's structure. For this compound, CID would induce cleavage at the weakest bonds, primarily around the piperidine ring and its substituents.

This technique is particularly powerful for differentiating between positional isomers, which have identical molecular weights and often similar chromatographic properties. nih.gov For instance, this compound, 2-(3-Methylphenyl)piperidine, and 2-(4-Methylphenyl)piperidine would all produce a protonated molecule at m/z 176.28. However, their CID fragmentation patterns would differ due to the different positions of the methyl group on the phenyl ring, leading to unique product ions or different relative abundances of common fragments. nih.govnih.gov The stability of the precursor ion and the resulting fragments can vary distinctly among isomers, which can be observed during in-source CID or MS/MS experiments. nih.gov By attaching high proton affinity tags, such as those based on piperidine, to analytes, it is possible to generate multiply charged ions that yield structurally informative fragments upon CID, further aiding in isomer differentiation. researchgate.netdocumentsdelivered.com

Interactive Table 2: Predicted ESI-MS/MS Fragmentation of Protonated this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Information |

|---|---|---|---|

| 176.28 | 91.05 | C₆H₁₁N (Piperidine ring fragment) | Corresponds to the tolyl cation (C₇H₇⁺) |

| 176.28 | 84.08 | C₇H₈ (Toluene) | Corresponds to the protonated piperidine ring |

| 176.28 | 160.12 | CH₄ (Methane) | Loss of a methyl radical followed by H |

Chromatographic Techniques for Analysis and Purification

Chromatography is fundamental for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a standard method for the analysis of volatile and thermally stable compounds. nih.govunodc.org For piperidine and its derivatives, GC analysis can be straightforward, but the basic nature of the amine group can sometimes lead to peak tailing on standard silica-based columns. Using columns with a stationary phase designed for basic compounds or derivatization of the amine can mitigate this issue. chromforum.org

In GC-MS analysis, the compound is separated by the GC column and then fragmented by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that is highly specific to the compound's structure and can be used for definitive identification by comparison to spectral libraries. researchgate.net GC-MS is also highly effective for separating and identifying isomers. For example, the regioisomers of substituted piperazines have been successfully resolved and differentiated using GC-MS, as they often exhibit distinct retention times and unique mass spectral fragments. nih.govresearchgate.net

Interactive Table 3: Typical Gas Chromatography Parameters for Piperidine Derivative Analysis

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Column | DB-5 or Rtx-200 (e.g., 30m x 0.25mm x 0.25µm) | Provides separation based on boiling point and polarity | nih.govmdpi.com |

| Carrier Gas | Helium or Nitrogen | Mobile phase to carry analyte through the column | mdpi.com |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample | mdpi.com |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Separates compounds with different boiling points | mdpi.com |

| Detector | FID or Mass Spectrometer | Quantitation (FID) or Identification (MS) | nih.govunodc.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of a broad range of compounds, including piperidine derivatives. nih.gov Reversed-phase (RP) HPLC is the most common mode used for this class of compounds. sielc.comsielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. sielc.comnih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in this compound absorbs UV light. google.com This method is not only used for purity assessment but is also scalable for preparative separation to isolate the pure compound from impurities. sielc.comsielc.com

Interactive Table 4: Typical HPLC Conditions for Piperidine Derivative Analysis

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% acid (e.g., TFA or H₃PO₄) | Elutes the compound from the column | nih.govnih.gov |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution | nih.gov |

| Detection | UV at ~254 nm | Quantifies the analyte based on UV absorbance | google.com |

| Column Temperature | 30 °C | Ensures reproducible retention times | google.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique frequently employed for the qualitative analysis of this compound. It is primarily used to assess the purity of a sample, to monitor the progress of a chemical reaction, and to determine appropriate solvent systems for larger-scale column chromatography.

In a typical TLC analysis of this compound, a small amount of the compound is spotted onto a TLC plate, which consists of a solid adsorbent, most commonly silica (B1680970) gel, coated onto a supportive backing. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase. The mobile phase ascends the plate via capillary action, and as it passes over the spot of the analyte, the components of the sample partition between the stationary phase and the mobile phase.

The separation is based on the differential affinity of the compound for the stationary and mobile phases. Due to the basic nitrogen atom in the piperidine ring, this compound exhibits a moderate to strong affinity for the acidic silica gel stationary phase. Consequently, the choice of the mobile phase is crucial for achieving effective separation. A common approach involves using a mixture of a nonpolar solvent (such as hexane (B92381) or ethyl acetate) and a polar solvent (such as methanol or triethylamine). The inclusion of a small amount of a basic modifier like triethylamine (B128534) can help to reduce tailing of the spot by neutralizing the acidic sites on the silica gel.

The position of the compound on the developed chromatogram is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the specific conditions of the analysis, including the stationary phase, mobile phase composition, temperature, and plate saturation.

| Stationary Phase | Mobile Phase System (Exemplary) | Expected Rf Range | Visualization Method |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) + 0.5% Triethylamine | 0.3 - 0.5 | UV light (254 nm), Iodine vapor, or Potassium permanganate (B83412) stain |

| Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | 0.4 - 0.6 | UV light (254 nm), Iodine vapor, or Potassium permanganate stain |

Note: The Rf values provided are illustrative and can vary based on experimental conditions.

Coupled Techniques (e.g., GC-MS, HPLC-MS)

For a more definitive identification and quantification of this compound, coupled or hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are indispensable. These methods combine the separation power of chromatography with the detection specificity of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a long, thin capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).